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Compound of Interest

Compound Name: Aclatonium

Cat. No.: B1200046

Disclaimer: Publicly available information regarding the initial clinical trial results for
Aclatonium Napadisilate (TM-723) is limited. This document summarizes the accessible data
and provides a comprehensive overview of the drug's mechanism of action and relevant
experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Aclatonium Napadisilate

Aclatonium Napadisilate is a cholinergic agonist that is structurally related to acetylcholine.[1]
It functions as a parasympathomimetic agent, specifically targeting muscarinic acetylcholine
receptors (MAChRS).[2] Developed for the treatment of gastrointestinal motility disorders, its
primary therapeutic application is in conditions characterized by reduced gut peristalsis, such
as postoperative ileus and gastroparesis.[2][3]

Mechanism of Action and Signaling Pathway

Aclatonium Napadisilate exerts its prokinetic effects by acting as an agonist at muscarinic
acetylcholine receptors, which are abundant on gastrointestinal smooth muscle cells.[4][5] The
predominant subtypes in this tissue are the M2 and M3 receptors.[1] The binding of
Aclatonium Napadisilate to the M3 receptor, a Gg/11 protein-coupled receptor, initiates a
downstream signaling cascade.[6]

This activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:
inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the
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sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
[8] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of
Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in
smooth muscle contraction and enhanced gastrointestinal motility.[9][10]
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Caption: Aclatonium Napadisilate Gq signaling pathway in smooth muscle cells.

Initial Clinical Trial Data

Detailed quantitative data from the initial Phase | and Phase Il clinical trials of Aclatonium
Napadisilate are not widely available in the public domain. However, a controlled clinical trial
from 1985 provides some insight into its efficacy in a postoperative setting.

Table 1: Summary of an Initial Clinical Trial of Aclatonium Napadisilate (TM-723)
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Parameter Description
Analysis of intestinal motility by enteric
sound recording system--clinical

Study Title evaluation of aclatonium napadisilate and
prostaglandine F2 alpha on intestinal
movement

Year of Publication 1985

Patient Population

Patients with postoperative enteroplegia (ileus)

following laparotomy.

Aclatonium Napadisilate (TM-723) at a dose of

Intervention 50 mg, dissolved in 5 ml of physiological saline,
administered via an intestinal fistula.
Comparator(s) Prostaglandin F2 alpha and Placebo.

Primary Outcome Measure

Intestinal motility assessed by an enteric sound

recording system (phonointestinography).

Secondary Outcome

Time required for breaking wind after the

operation.

Efficacy Results

- Aclatonium Napadisilate increased intestinal
motility in patients with reduced motility during
the postoperative enteroplegia phase. - The
efficacy was higher in patients with lower
baseline motility. - It tended to depress intestinal
motility when it was already increased. - No
significant difference was observed among the
Aclatonium Napadisilate, Prostaglandin F2
alpha, and placebo groups for the time required

for breaking wind post-operation.

| Safety Data | Not detailed in the available abstract. |

Source: Nihon Heikatsukin Gakkai Zasshi. 1985 Oct;21(5):419-25.
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Experimental Protocols

Based on the available abstract, the experimental protocol for the key experiment was as
follows:

« Objective: To evaluate the effect of Aclatonium Napadisilate on intestinal motility in patients
with postoperative enteroplegia.

¢ Study Design: A controlled clinical trial.

o Participants: Patients who had undergone laparotomy and were experiencing postoperative
enteroplegia.

e |ntervention Arms:

o Aclatonium Napadisilate (TM-723): 50 mg dissolved in 5 ml of physiological saline,
administered through an intestinal fistula.

o Prostaglandin F2 alpha: 2 mg administered as an intravenous drip infusion in 500 ml of
5% glucose solution.

o Placebo: The composition of the placebo was not specified in the abstract.
» Method of Assessment:

o Intestinal motility was measured using an enteric sound recording system
(phonointestinography) at McBurney's point.

o Clinical outcome was also assessed by recording the time to the first passage of flatus
post-operation.

o Data Analysis: The study compared the effects on intestinal motility and the time required for
breaking wind between the three groups.
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Caption: Experimental workflow from the 1985 clinical trial on Aclatonium Napadisilate.

To provide a contemporary context, the following is a representative protocol for an initial
clinical trial of a novel prokinetic agent.

 Title: A Phase I/ll, Randomized, Double-Blind, Placebo-Controlled, Ascending Dose Study to
Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of [Prokinetic
Agent X] in Healthy Volunteers and Patients with Gastroparesis.

+ Phase | (Healthy Volunteers):

o Objectives: To assess the safety and tolerability of single ascending doses (SAD) and

multiple ascending doses (MAD) of Prokinetic Agent X. To determine the pharmacokinetic
(PK) profile.
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[e]

Design: SAD and MAD cohorts. Within each cohort, participants are randomized to
receive Prokinetic Agent X or a placebo.

[e]

Population: Healthy adult males and females.

Intervention:

o

» SAD: Single oral doses (e.g., 10 mg, 30 mg, 100 mg, 300 mg).
= MAD: Multiple oral doses over 7-14 days (e.g., 50 mg QD, 150 mg QD).

Assessments:

[e]

» Safety: Continuous monitoring of vital signs, ECGs, physical examinations, and adverse
event reporting. Clinical laboratory tests (hematology, chemistry, urinalysis).

» Pharmacokinetics: Serial blood sampling at predefined time points to measure plasma
concentrations of the drug and its metabolites (Cmax, Tmax, AUC, t1/2).

» Pharmacodynamics (Optional): Gastric emptying scintigraphy or wireless motility
capsule to assess effects on gastric emptying time.

Phase lla (Patients with Gastroparesis):

o Objective: To evaluate the preliminary efficacy, safety, and dose-response of Prokinetic
Agent X in patients with diabetic or idiopathic gastroparesis.

o Design: Randomized, double-blind, placebo-controlled, parallel-group study.

o Population: Patients with a confirmed diagnosis of gastroparesis and delayed gastric
emptying.

o Intervention: Multiple doses of Prokinetic Agent X (e.g., two selected doses from Phase )
or placebo administered daily for 4-12 weeks.

o Assessments:
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» Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal
Symptom Index (GCSI) total score.

» Secondary Efficacy Endpoints: Change in gastric emptying time, patient-reported
outcomes on symptoms like nausea, vomiting, bloating, and early satiety.

» Safety and PK: As in Phase I.

Conclusion

The available data, though limited, suggests that Aclatonium Napadisilate is effective in
increasing intestinal motility in patients with postoperative hypomotility. Its mechanism as a
muscarinic acetylcholine receptor agonist provides a clear rationale for its prokinetic effects.
For a comprehensive understanding of its clinical profile, particularly regarding optimal dosing,
long-term efficacy, and a complete safety profile, more detailed results from well-controlled,
contemporary clinical trials would be necessary. The provided protocols and diagrams offer a
framework for understanding the evaluation and mechanism of this and similar prokinetic
agents.
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 To cite this document: BenchChem. [Initial Clinical Trial Results for Aclatonium Napadisilate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200046#initial-clinical-trial-results-for-aclatonium-
napadisilate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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